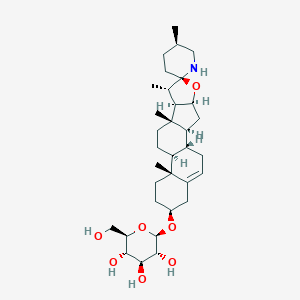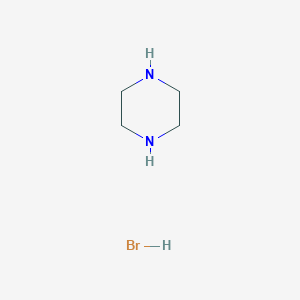
Piperazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine hydrobromide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 229.17 g/mol. Piperazine hydrobromide is used in various fields of research, including pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
1. Piperazine Derivatives in Therapeutics
Piperazine, including its hydrobromide salt, is significant in the rational design of drugs. It is found in a range of drugs with varied therapeutic uses such as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine structure can significantly alter its medicinal potential, making it a flexible building block for drug discovery in various diseases (Rathi, Syed, Shin, & Patel, 2016).
2. Biosynthesis and Metabolites
Piperazine hydrobromide has been studied in the context of biosynthesis and identification of metabolites. For example, the piperazine N-oxide/N-glucuronide metabolite of Lu AA21004, a novel antidepressant, was identified in human and animal urine and plasma (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
3. Central Pharmacological Activity
Piperazine derivatives are researched for central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic uses. Benzylpiperazine, a prototype, has stimulant and euphoric effects, which partly explains its use in recreational drugs (Brito, Moreira, Menegatti, & Costa, 2018).
4. Application in Radioprotection
Novel 1-(2-hydroxyethyl)piperazine derivatives have been synthesized and evaluated for their potential as radioprotective agents. Some compounds showed promise in protecting human cells against radiation-induced apoptosis, with low toxicity (Filipová et al., 2020).
5. Synthesis and Application in Flame Retardancy
Piperazine-phosphonates derivatives have been explored for flame retardant applications on cotton fabric. The thermal decomposition reactions of treated cotton fabric with these derivatives have been investigated, showing potential in this field (Nguyen et al., 2014).
properties
CAS RN |
14007-05-7 |
|---|---|
Product Name |
Piperazine hydrobromide |
Molecular Formula |
C4H11BrN2 |
Molecular Weight |
167.05 g/mol |
IUPAC Name |
piperazine;hydrobromide |
InChI |
InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |
InChI Key |
RYHBGVSBFUOHAE-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.Br |
Canonical SMILES |
C1CNCCN1.Br |
Other CAS RN |
59813-07-9 14007-05-7 |
Related CAS |
110-85-0 (Parent) |
synonyms |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



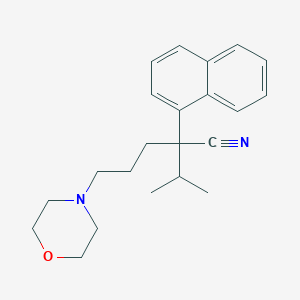

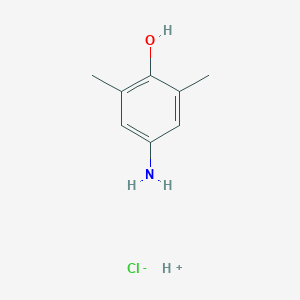

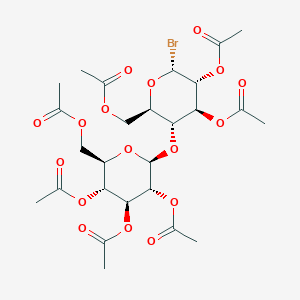
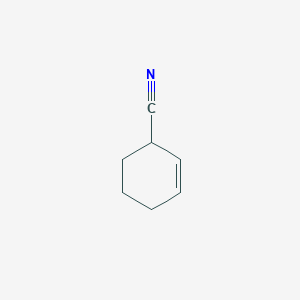


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
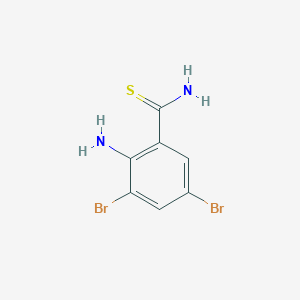
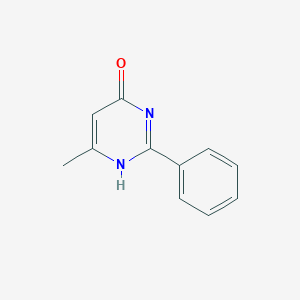
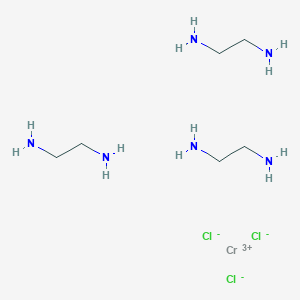
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
